

Analytical Standards for Imipramine N-oxide and Metabolites: Application Notes and Protocols

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Compound of Interest

Compound Name: Imipramine N-oxide

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of **imipramine N-oxide** and its related metabolites. The information compiled is intended to support research, drug development, and pharmacokinetic studies by offering comprehensive methodologies and quantitative data for the accurate detection and quantification of these compounds.

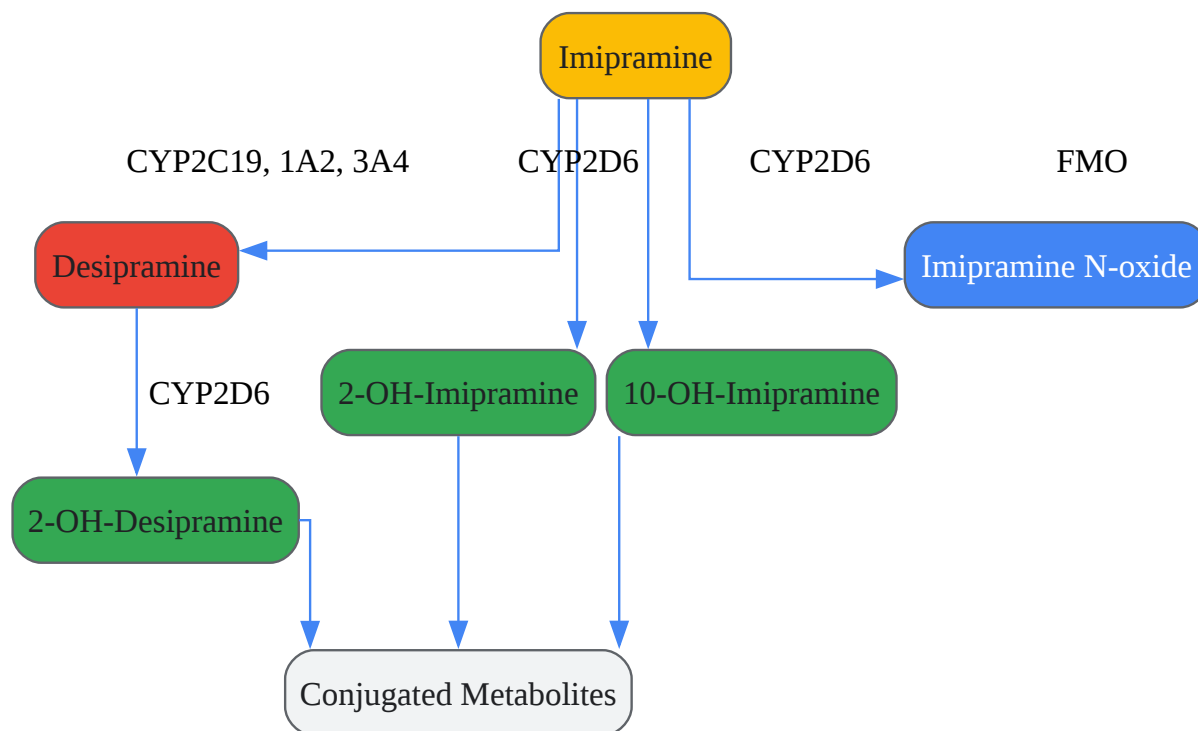
Introduction

Imipramine is a tricyclic antidepressant that undergoes extensive metabolism in the body, primarily through the cytochrome P450 (CYP) enzyme system. Its metabolites, including the active metabolite desipramine and various hydroxylated and N-oxidized forms, play a significant role in its therapeutic efficacy and potential for drug-drug interactions.[1] Accurate analytical methods are crucial for understanding the pharmacokinetic profiles of imipramine and its metabolites.[2] **Imipramine N-oxide** is a notable metabolite, and its quantification is essential for a complete metabolic profile.[3]

Certified reference materials for **imipramine N-oxide** are available from suppliers such as LGC Standards and Santa Cruz Biotechnology, ensuring the accuracy and traceability of analytical measurements.[1][4]

Metabolic Pathway of Imipramine

Imipramine is primarily metabolized in the liver. The main metabolic routes are N-demethylation to form desipramine, which is catalyzed by CYP2C19, CYP1A2, and CYP3A4, and hydroxylation at the 2- and 10-positions, primarily mediated by CYP2D6. Another metabolic pathway involves N-oxidation of the tertiary amine, resulting in the formation of **imipramine N-oxide**. Desipramine is also further metabolized, mainly through hydroxylation by CYP2D6.



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Metabolic pathway of imipramine.

Quantitative Data Summary

The following tables summarize quantitative data for the analysis of **imipramine N-oxide** and its key metabolites using various analytical techniques.

Table 1: High-Performance Liquid Chromatography (HPLC)

Analyte	Retention Time (min)	Linearity Range	Limit of Quantification (LOQ)	Reference
Imipramine	4.3	3-40 ng/mL	Not Reported	
Desipramine	Not Reported	5.0-250.0 ng/mL	5.0 ng/mL	
Imipramine N-oxide	Not Reported	50-1000 pmol/tube	~20 pmol	
2-OH-Imipramine	Not Reported	25-2000 ng/mL	Not Reported	
2-OH-Desipramine	Not Reported	50-1000 pmol/tube	~20 pmol	

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Linearity Range	LOQ	Reference
Imipramine	281.2	86.1	25-400 ng/mL	Not Reported	
Desipramine	267.2	72.1	25-400 ng/mL	Not Reported	
Imipramine N-oxide	Not specified	Not specified	Not specified	Not specified	
Nortriptyline (isomer)	264.2	233.1	25-400 ng/mL	Not Reported	

Note: Specific LC-MS/MS data for **imipramine N-oxide** is not readily available in the reviewed literature. The parameters would need to be optimized during method development.

Table 3: Method Validation Parameters (LC-MS/MS for Imipramine and Desipramine)

Analyte	Intraday Precision (%RSD)	Interday Precision (%RSD)	Accuracy (%)	Recovery (%)
Imipramine	2.2-3.6	2.6-5.0	93.6-106.6	96.0-97.6
Desipramine	1.7-4.2	2.0-8.4	94.1-106.4	87.0-99.5

Experimental Protocols

Protocol 1: Quantification of Imipramine and Metabolites in Human Liver Microsomes by HPLC

This protocol is adapted from a method for the simultaneous determination of imipramine and seven of its metabolites.

4.1.1. Materials and Reagents

- Imipramine, Desipramine, **Imipramine N-oxide**, and other metabolite reference standards
- Human liver microsomes
- HPLC-grade acetonitrile and methanol
- Buffer solution (e.g., potassium phosphate buffer)
- Internal standard (e.g., a structurally similar compound not present in the sample)

4.1.2. Sample Preparation (Incubation)

- Prepare an incubation mixture containing human liver microsomes, a NADPH-generating system, and the buffer solution.
- Pre-incubate the mixture at 37°C.
- Initiate the metabolic reaction by adding imipramine.
- Incubate for a specified time at 37°C.

- Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
- Add the internal standard.
- Centrifuge the sample to precipitate proteins.
- Collect the supernatant for HPLC analysis.

4.1.3. HPLC Conditions

- Column: Reversed-phase C18 column
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile).
- Flow Rate: Typically 1.0 mL/min
- Detection: UV detection at an appropriate wavelength (e.g., 252 nm).
- Injection Volume: 20-100 μ L

4.1.4. Data Analysis

- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
- Determine the concentration of the analytes in the samples from the calibration curve.

Protocol 2: Quantification of Imipramine and Desipramine in Serum by UHPLC-Q-TOF-MS

This protocol is based on a rapid and sensitive method for the analysis of imipramine and desipramine in mouse serum.

4.2.1. Materials and Reagents

- Imipramine and Desipramine reference standards

- Internal standard (e.g., amitriptyline)
- Acetonitrile (ACN)
- Formic acid
- Ammonium formate
- Ultrapure water
- Serum samples (mouse or human)

4.2.2. Sample Preparation (Protein Precipitation)

- To 50 μ L of serum in a microcentrifuge tube, add 150 μ L of ACN containing the internal standard.
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge at a high speed (e.g., 13,000 rpm) for 5 minutes.
- Transfer the supernatant to an autosampler vial for analysis.

4.2.3. UHPLC-Q-TOF-MS Conditions

- Column: Acquity UPLC BEH C18 column (or equivalent)
- Mobile Phase A: 0.1% formic acid and 20 mM ammonium formate in water
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A suitable gradient program to separate the analytes.
- Flow Rate: 0.3-0.5 mL/min
- Injection Volume: 1-5 μ L
- Mass Spectrometer: Quadrupole-Time-of-Flight (Q-TOF) mass spectrometer

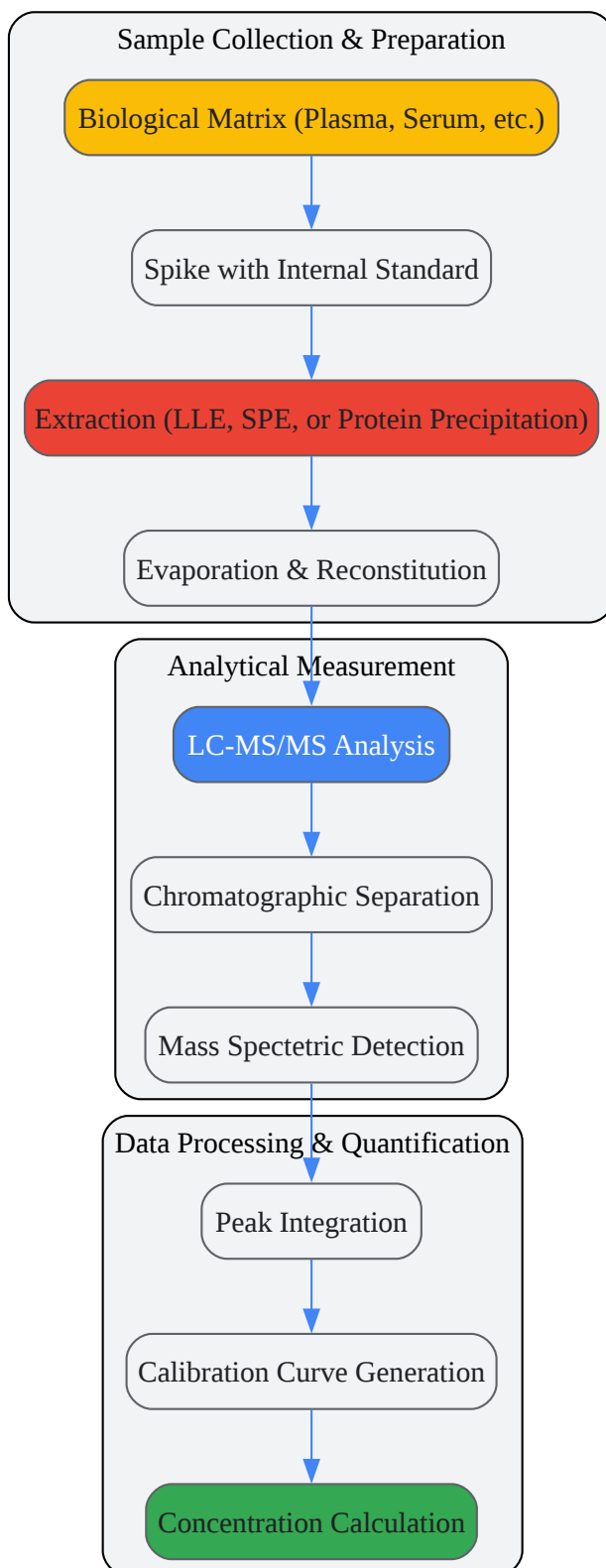
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- MS Parameters: Optimize capillary voltage, cone voltage, source temperature, and desolvation gas flow for maximum sensitivity.

4.2.4. Data Analysis

- Acquire data in full scan or targeted MS/MS mode.
- Generate calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration.
- Quantify the analytes in the samples using the regression equation from the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the analytical quantification of imipramine and its metabolites in a biological matrix.



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General analytical workflow.

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